![molecular formula C17H14Cl2N2O B6614066 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 22174-00-1](/img/structure/B6614066.png)

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Vue d'ensemble

Description

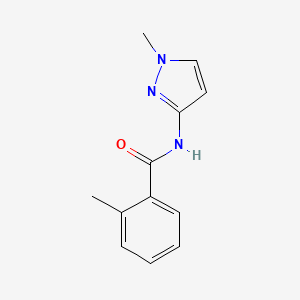

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as DCIB, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are characterized by their ability to act as inhibitors of certain enzymes. DCIB has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. DCIB has been shown to be a potent inhibitor of COX-2, with an IC50 value of 0.3 μM. This makes it a promising tool for studying the role of COX-2 in inflammation and other physiological processes.

Mécanisme D'action

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide works by binding to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 activity leads to decreased production of prostaglandins and other inflammatory mediators, which can reduce inflammation and other physiological processes. 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has also been shown to inhibit other enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Biochemical and Physiological Effects

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit COX-2, 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to inhibit the activity of other enzymes, such as cytochrome P450 enzymes. This inhibition of enzymes can lead to decreased production of prostaglandins and other inflammatory mediators, which can reduce inflammation and other physiological processes. In addition, 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have anti-cancer activity, as well as anti-bacterial and anti-viral activity.

Avantages Et Limitations Des Expériences En Laboratoire

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a useful tool for scientific research due to its ability to inhibit COX-2 and other enzymes. It is a relatively stable compound, with a shelf life of up to two years when stored at room temperature. However, 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a relatively expensive compound, and its solubility in water is limited. In addition, 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a relatively potent compound, and care must be taken to ensure that it is used in the proper concentrations for laboratory experiments.

Orientations Futures

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has a variety of potential applications in scientific research, and further studies are needed to explore its full potential. Possible future directions for 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide research include exploring its potential to inhibit other enzymes, studying its anti-cancer activity, and investigating its potential to be used as a drug delivery system. Additionally, further research into the mechanism of action of 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is needed to better understand how it functions and to identify potential new uses for the compound. Finally, further studies are needed to explore the potential of 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide to be used as a drug delivery system, as well as to identify potential new uses for the compound.

Méthodes De Synthèse

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide can be synthesized using a variety of methods. The most common method is the condensation of 3,4-dichlorobenzamide with 1H-indole-3-ethanol. This reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and requires a temperature of 80-90°C. The reaction proceeds in two steps: first, the indole-3-ethanol reacts with the dichlorobenzamide to form an intermediate product, which is then hydrolyzed to form 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide. The reaction is typically complete within two hours.

Applications De Recherche Scientifique

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. This makes it a useful tool for studying the role of COX-2 in inflammation and other physiological processes. In addition, 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been studied for its potential to inhibit other enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Propriétés

IUPAC Name |

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c18-14-6-5-11(9-15(14)19)17(22)20-8-7-12-10-21-16-4-2-1-3-13(12)16/h1-6,9-10,21H,7-8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXFQXYYNWTVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406694 | |

| Record name | 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

CAS RN |

22174-00-1 | |

| Record name | 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)

![1-[4-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B6613993.png)

![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)

![3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B6613995.png)

![2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B6614002.png)

![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)

amine](/img/structure/B6614018.png)